

SC-514: A Comparative Guide to Kinase Cross-Reactivity

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Compound of Interest

Compound Name: SC-514

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of **SC-514**, a well-documented inhibitor of I κ B kinase 2 (IKK-2). Understanding the cross-reactivity of small molecule inhibitors is paramount for accurate interpretation of experimental results and for the development of safe and effective therapeutics. This document summarizes the available quantitative data on **SC-514**'s interactions with other kinases, details the experimental methodologies used for these assessments, and visualizes the key signaling pathways involved.

Executive Summary

SC-514 is a potent, ATP-competitive inhibitor of IKK-2, a key regulator of the NF- κ B signaling pathway. While widely cited as a selective IKK-2 inhibitor, a comprehensive, publicly available kinome-wide screen of **SC-514** is not available. The primary data on its selectivity comes from a study by Kishore et al. (2003), which demonstrated its specificity against a limited panel of kinases. This guide presents this data, offering a clear comparison of **SC-514**'s potency against its intended target versus a selection of other kinases.

Quantitative Kinase Selectivity Profile of SC-514

The following table summarizes the inhibitory activity of **SC-514** against its primary target, IKK-2, and a panel of other serine-threonine and tyrosine kinases. The data is compiled from the foundational study by Kishore et al. and supplementary information from commercial suppliers.

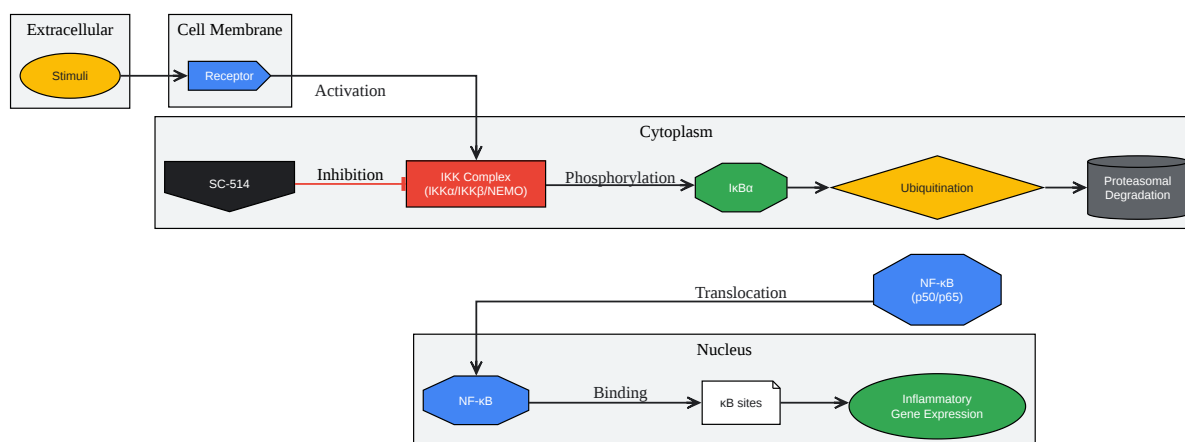
Target Kinase	IC50 (μM)	Fold Selectivity vs. IKK-2 (approx.)	Kinase Family
IKK-2 (IKKβ)	3 - 12	-	Serine/Threonine
IKK-1 (IKKα)	>100	>8 - 33	Serine/Threonine
JNK1	>100	>8 - 33	Serine/Threonine (MAPK)
p38	>100	>8 - 33	Serine/Threonine (MAPK)
MK2	>100	>8 - 33	Serine/Threonine
ERK1	>100	>8 - 33	Serine/Threonine (MAPK)
PKA	>100	>8 - 33	Serine/Threonine
PKC	>100	>8 - 33	Serine/Threonine
Src	>100	>8 - 33	Tyrosine
Lck	>100	>8 - 33	Tyrosine
EGFR	>100	>8 - 33	Tyrosine
VEGFR2	>100	>8 - 33	Tyrosine
PDGFR	>100	>8 - 33	Tyrosine
FGFR	>100	>8 - 33	Tyrosine
InsR	>100	>8 - 33	Tyrosine
Abl	>100	>8 - 33	Tyrosine
c-Met	>100	>8 - 33	Tyrosine
Chk1	>100	>8 - 33	Serine/Threonine
GSK3β	>100	>8 - 33	Serine/Threonine
Akt/PKB	>100	>8 - 33	Serine/Threonine
CAMKII	>100	>8 - 33	Serine/Threonine

CDK1/cyclin B	>100	>8 - 33	Serine/Threonine
CDK2/cyclin E	>100	>8 - 33	Serine/Threonine
CDK4/cyclin D1	>100	>8 - 33	Serine/Threonine
IKK ϵ	>100	>8 - 33	Serine/Threonine
TBK1	>100	>8 - 33	Serine/Threonine
MKK1	>100	>8 - 33	Serine/Threonine
MKK4	>100	>8 - 33	Serine/Threonine
MKK6	>100	>8 - 33	Serine/Threonine

Note: The IC50 for IKK-2 is presented as a range as reported in the primary literature. Fold selectivity is an approximation based on the lowest reported IC50 for IKK-2. Data is primarily from Kishore N, et al. J Biol Chem. 2003 Aug 29;278(35):32861-71, with additional kinases listed as having >10-fold selectivity by Tocris Bioscience.

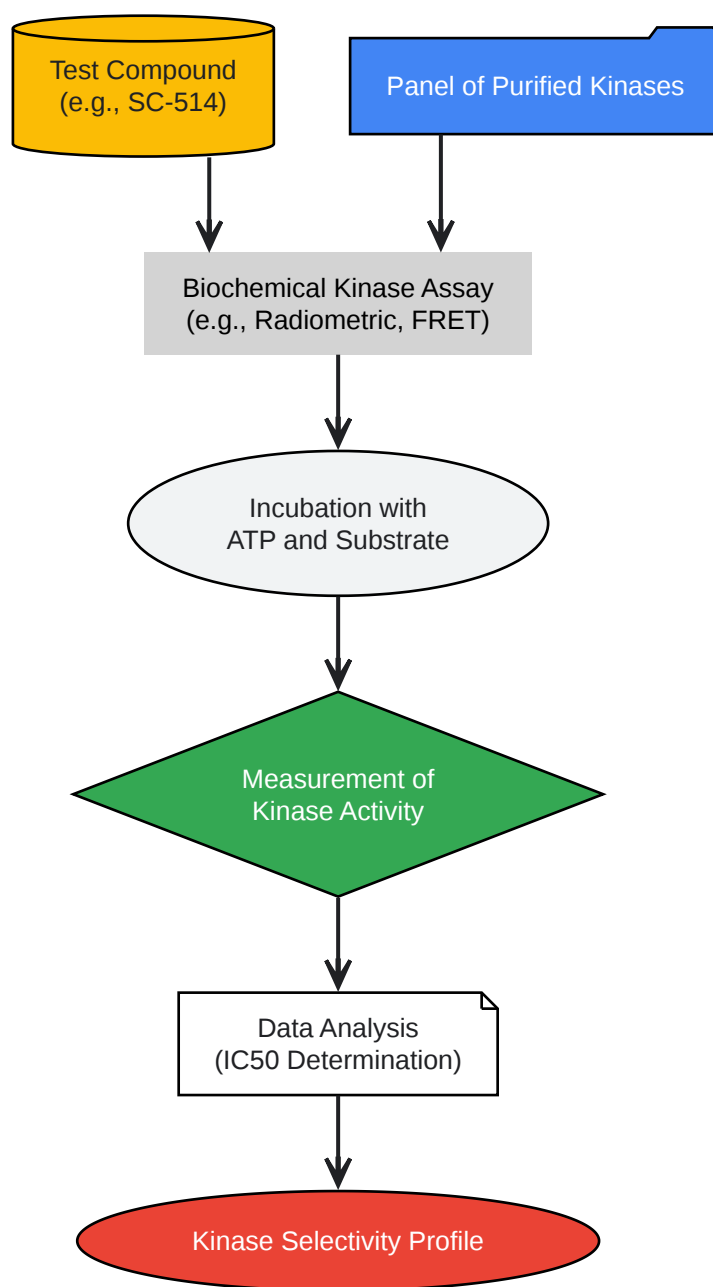
Signaling Pathway and Experimental Workflow

To understand the context of **SC-514**'s activity, the following diagrams illustrate the canonical NF- κ B signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.



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Figure 1: The canonical NF-κB signaling pathway and the inhibitory action of **SC-514**.



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Figure 2: A generalized workflow for in vitro kinase selectivity profiling.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of **SC-514**'s kinase selectivity, based on the procedures described by Kishore et al. (2003).

In Vitro IKK-2 Inhibition Assay

- **Enzyme and Substrate Preparation:** Recombinant human IKK-2 is expressed and purified. A biotinylated peptide substrate derived from I κ B α (e.g., Biotin-KKKGQQLGLKKERLLDDRHDSGLDSMKDEE) is used.
- **Reaction Mixture:** The assay is performed in a 96-well plate in a final volume of 50 μ L containing assay buffer (e.g., 20 mM HEPES, pH 7.6, 10 mM MgCl₂, 1 mM DTT, 0.1% BSA), 1 μ M peptide substrate, and 10 μ M ATP (spiked with [γ -³³P]ATP).
- **Inhibitor Addition:** **SC-514** is serially diluted in DMSO and added to the reaction mixture to achieve final concentrations ranging from 0.1 to 100 μ M. The final DMSO concentration is kept constant (e.g., 1%).
- **Initiation and Incubation:** The reaction is initiated by the addition of IKK-2. The plate is incubated at 30°C for a defined period (e.g., 60 minutes).
- **Termination and Detection:** The reaction is terminated by the addition of phosphoric acid. The phosphorylated substrate is captured on a streptavidin-coated filter plate. After washing, the amount of incorporated ³³P is quantified using a scintillation counter.
- **Data Analysis:** The percentage of inhibition is calculated relative to a DMSO control. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Kinase Selectivity Profiling (General Protocol)

- **Kinase Panel:** A panel of purified, active kinases is utilized.
- **Assay Conditions:** Each kinase assay is optimized for its specific substrate (protein or peptide) and ATP concentration (often at or near the K_m for ATP).
- **Inhibitor Screening:** **SC-514** is typically screened at a fixed concentration (e.g., 10 μ M or 100 μ M) against the entire kinase panel.
- **Activity Measurement:** Kinase activity is measured using an appropriate method, such as radiometric assays (as described above) or non-radiometric methods like fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or mobility shift assays.

- **Hit Identification:** Kinases showing significant inhibition (e.g., >50% at the screening concentration) are identified as potential off-targets.
- **IC50 Determination:** For any identified "hits," full dose-response curves are generated to determine the IC50 value, providing a quantitative measure of the inhibitor's potency against that off-target kinase.

Conclusion

Based on the currently available data, **SC-514** demonstrates a high degree of selectivity for IKK-2 over a limited panel of other kinases. Its minimal cross-reactivity against the tested serine-threonine and tyrosine kinases at concentrations up to 100 μ M underscores its utility as a specific tool for studying the NF- κ B pathway. However, it is crucial for researchers to acknowledge that this selectivity profile is not exhaustive. The absence of a broad, kinome-wide screen means that potential off-target effects on un-tested kinases cannot be entirely ruled out. For applications where absolute specificity is critical, particularly in the context of drug development, further profiling of **SC-514** against a comprehensive kinase panel is highly recommended. This guide serves as a valuable resource for understanding the established selectivity of **SC-514** and provides a framework for interpreting experimental data generated using this inhibitor.

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